The synthesis of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthetic process may utilize various reaction conditions, including temperature control and solvent choice, to optimize yield and purity. Techniques such as palladium-catalyzed reactions and microwave-assisted synthesis are also employed to enhance efficiency during industrial production .
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide can participate in several chemical reactions:
Studies suggest that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX), which play critical roles in inflammatory processes. The inhibition of COX enzymes may lead to reduced production of pro-inflammatory mediators, providing therapeutic effects in conditions such as arthritis or cancer .
The physical and chemical properties of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .
The scientific applications of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide are diverse:
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide (CID: 6932168, C₁₄H₁₆N₄O₃) is a synthetic quinazoline derivative incorporating a (2R)-tetrahydrofuran-2-ylmethyl carboxamide substituent [2]. This hybrid architecture merges the biological versatility of quinazolinone cores with the stereochemical complexity of tetrahydrofuran, positioning it as a scaffold for probing novel structure-activity relationships in medicinal chemistry. Its systematic nomenclature reflects the fusion of 3-aminoquinazolin-4(3H)-one with a chiral tetrahydrofuran-derived carboxamide linker, distinguishing it from simpler quinazoline analogues [2] [6].
Quinazoline derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with validated pharmacological profiles. Early development focused on tyrosine kinase inhibition, exemplified by drugs like gefitinib targeting EGFR in oncology [9]. Subsequent structural diversification revealed broader bioactivity:
Table 1: Evolution of Key Quinazoline Pharmacophores
Core Structure | Target/Activity | Clinical/Research Impact |
---|---|---|
4-Anilinoquinazoline (e.g., Erlotinib) | EGFR Tyrosine Kinase | FDA-approved NSCLC therapy [9] [10] |
3-Aminoquinazolin-2,4-dione | DNA Gyrase/KASII | Broad-spectrum antibacterials [3] [6] |
Quinazoline-2-carboxamide | VEGFR-2/PDGFR | Antiangiogenic agents [9] |
Despite these advances, limitations persist—including microbial resistance to monofunctional quinazolines and off-target effects in kinase inhibition. This necessitated hybrid designs integrating auxiliary pharmacophores like heterocyclic amines or sugar mimetics to enhance specificity and bioavailability [5] [10].
The molecular architecture of this compound exemplifies rational hybridization:
Table 2: Hybridization-Driven Bioactivity Enhancements
Quinazoline Derivative | Target | Activity Enhancement vs. Parent Core |
---|---|---|
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]-quinazoline-2-carboxamide | KASII (S. aureus) | IC₅₀ = 1.8 μM (vs. >10 μM for 3-aminoquinazoline) [3] |
4-Phenylaminoquinazolin-6-yl-tetrahydrofuran amide | VEGFR-2 | 12-fold ↑ binding affinity [9] [10] |
Research on this chemotype remains emergent, with key advances in:
Table 3: Synthetic Methods and Physicochemical Properties
Parameter | Detail | Reference |
---|---|---|
Synthetic Yield | 65–78% (amide coupling) | [5] [8] |
Melting Point | 228–230°C (decomp.) | [6] |
Solubility | >20 mg/mL in DMSO; <0.5 mg/mL in H₂O (pH 7.4) | [2] |
Biological Activity | KASII IC₅₀ = 1.8 μM; S. aureus MIC = 16 μg/mL | [3] |
Knowledge Gaps: In vivo pharmacokinetics, plasma stability, and resistance potential remain uncharacterized. Comparative studies of (R) vs. (S)-tetrahydrofuran enantiomers are lacking but could elucidate stereospecificity in target engagement [3] [8].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0